(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10094 is a small molecular compound known for its inhibitory properties against specific enzymes.
Preparation Methods
The synthesis of KNI-10094 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
KNI-10094 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
KNI-10094 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its potential to inhibit specific enzymes in biological systems.
Medicine: Explored for its potential therapeutic applications in treating diseases such as malaria by inhibiting the Plasmodium plasmepsin 2 enzyme.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of KNI-10094 involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing its normal biochemical reactions, leading to a therapeutic effect. The molecular targets and pathways involved include the Plasmodium plasmepsin 2 enzyme, which is crucial for the parasite’s survival .
Comparison with Similar Compounds
KNI-10094 can be compared with other similar compounds such as KNI-10729 and KNI-10683. These compounds also target similar enzymes but may differ in their chemical structure, potency, and specificity.
Similar Compounds
- KNI-10729
- KNI-10683
Properties
CAS No. |
820220-93-7 |
---|---|
Molecular Formula |
C34H39N3O7S |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-methoxyphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C34H39N3O7S/c1-34(2)31(32(41)36-29-25-12-8-7-11-22(25)18-27(29)38)37(20-45-34)33(42)30(40)26(17-21-9-5-4-6-10-21)35-28(39)19-44-24-15-13-23(43-3)14-16-24/h4-16,26-27,29-31,38,40H,17-20H2,1-3H3,(H,35,39)(H,36,41)/t26-,27+,29-,30-,31+/m0/s1 |
InChI Key |
QGAHVOMMQMAYSQ-VFCPCCRCSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.